molecular formula C11H17Cl2NO2 B12214581 (2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride

(2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride

Cat. No.: B12214581
M. Wt: 266.16 g/mol
InChI Key: HEOHWQWBVYVIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride is a chemical compound with a complex structure, characterized by the presence of chloro, methoxy, and propoxy groups attached to a phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:

    Halogenation: Introduction of the chloro group.

    Methoxylation: Addition of the methoxy group.

    Propoxylation: Addition of the propoxy group.

    Amination: Introduction of the methanamine group.

These reactions are usually carried out under controlled conditions, using specific reagents and catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. This ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a carbonyl group.

    Reduction: Reduction of the chloro group to a hydrogen atom.

    Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can result in various substituted phenyl derivatives .

Scientific Research Applications

(2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of (2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H17Cl2NO2

Molecular Weight

266.16 g/mol

IUPAC Name

(2-chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C11H16ClNO2.ClH/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2;/h5-6H,3-4,7,13H2,1-2H3;1H

InChI Key

HEOHWQWBVYVIOX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)Cl)CN)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.